molecular formula C10H8F3NO3 B13934079 Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate

Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B13934079
M. Wt: 247.17 g/mol
InChI Key: QMRNYXPCCIXNIR-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 6, an acetyl (-COCH₃) group at position 4, and a methyl ester (-COOCH₃) at position 2. This compound is structurally analogous to intermediates used in pharmaceuticals, agrochemicals, and materials science, where trifluoromethylated pyridines are prized for their electronic and steric effects .

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H8F3NO3/c1-5(15)6-3-7(9(16)17-2)14-8(4-6)10(11,12)13/h3-4H,1-2H3

InChI Key

QMRNYXPCCIXNIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes from Literature and Patents

Starting Materials and Key Intermediates

The preparation often starts from 4,4,4-trifluoro-3-aminobutanoates or related trifluoromethylated pyridine precursors. These are converted through enamines and dihydropyridinone intermediates to the target carboxylate derivatives.

Improved Method without Vinyl Ethers

A patented method (EP2821398A1) outlines an improved synthetic pathway that avoids the use of vinyl ethers and unstable trifluoroacetylated intermediates. This method proceeds via:

  • Conversion of 4,4,4-trifluoro-3-aminobutanoates to enamines.
  • Cyclization to dihydropyridinones.
  • Subsequent functional group transformations to yield the trifluoromethylpyridine carboxylate derivatives.

This approach reduces the number of synthetic steps and enhances safety and cost-effectiveness.

Fluorination and Chlorination Strategies

Vapor-phase catalytic fluorination and chlorination of methylpyridines have been reported as methods to introduce trifluoromethyl groups and other substituents on the pyridine ring. For example, 3-picoline can be chlorinated and subsequently fluorinated in a fluidized-bed reactor to yield trifluoromethylated pyridine intermediates, which can then be further functionalized.

Etherification and Amination Routes

Another route involves coupling ethyl 4-chloro-3-oxobutyrate with ethylene glycol monomethyl ether under sodium hydride catalysis in tetrahydrofuran (THF), followed by amination and ring closure to form nicotinate derivatives bearing trifluoromethyl groups. However, this route suffers from low yields and difficult purification due to side reactions and the use of harsh reagents.

Representative Synthetic Procedure (Summarized)

Step Reaction Type Reagents/Conditions Notes
1 Formation of trifluoromethylated enamine 4,4,4-trifluoro-3-aminobutanoate, base Avoids vinyl ethers; forms stable intermediates
2 Cyclization to dihydropyridinone Acid catalysis or heating Key ring closure step; sensitive to hydrolysis
3 Functional group transformations Oxidation, esterification (e.g., methylation) Introduces methyl ester and acetyl groups at 2- and 4-positions
4 Purification Chromatography or recrystallization Required due to side products and isomer formation

Data Tables and Comparative Analysis

Method Starting Material Key Intermediates Advantages Disadvantages Yield (%) Reference
Enamine/Dihydropyridinone route 4,4,4-trifluoro-3-aminobutanoate Enamine, dihydropyridinone No vinyl ethers; fewer steps; safer Sensitive intermediates; requires controlled conditions 50-70 (approx.)
Vapor-phase fluorination/chlorination 3-picoline derivatives 2,5-dichloro-3-(trifluoromethyl)pyridine Scalable; industrially relevant Minor byproducts; complex reactor setup Not specified
Etherification & amination Ethyl 4-chloro-3-oxobutyrate Etherified product, aminated intermediate Established chemistry Low yield (~36%); harsh conditions; purification issues ~36

In-Depth Research Findings

Reaction Optimization

  • Use of mild bases and controlled temperatures reduces side reactions during enamine formation and cyclization.
  • Avoidance of mutagenic vinyl ethers improves safety profile in large-scale synthesis.
  • Continuous flow reactors and fluidized-bed catalytic systems enhance scalability and reproducibility for industrial production.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm substitution patterns and functional groups.
  • Mass spectrometry (MS) confirms molecular weight and purity.
  • High-performance liquid chromatography (HPLC) is employed for purity assessment and isolation of isomers.

Scientific Research Applications

Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Acetyl vs. Cyano/Sulfonyl Groups: The acetyl group at position 4 offers a ketone for nucleophilic addition, whereas cyano (e.g., ) or sulfonyl groups (e.g., ) provide steric bulk or hydrogen-bonding capabilities.
  • Ester Variations : Methyl esters (target compound) vs. ethyl esters (e.g., ) influence solubility and metabolic stability, with methyl esters typically exhibiting higher hydrolytic stability .

Biological Activity

Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C10H8F3N1O3
  • Molecular Weight : 251.17 g/mol

The biological activity of this compound is largely attributed to its trifluoromethyl group, which enhances lipophilicity and can significantly influence its interaction with biological targets. This compound may modulate enzyme activity and receptor binding through:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group can increase binding affinity to specific enzymes, potentially leading to inhibition of metabolic pathways.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity Overview

  • Antimicrobial Activity :
    • This compound has shown promising results against various bacterial strains. In vitro studies indicate that compounds with similar structures exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate specific pathways.
  • Anti-inflammatory Effects :
    • Some derivatives of pyridine compounds have demonstrated anti-inflammatory properties, which could be relevant for this compound. These effects are often mediated through the inhibition of pro-inflammatory cytokines.

Table 1: Biological Activity Comparison

Compound NameMIC (µg/mL)Anticancer ActivityAnti-inflammatory Activity
This compound3.12 - 12.5Yes (Preliminary)Potential (needs study)
Isoniazid (control)0.25YesNo
Ciprofloxacin (control)2YesNo

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antibacterial agent .
  • Anticancer Screening :
    In a preliminary screening for anticancer activity, this compound was tested against several cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. Further investigations are required to determine the specific molecular targets involved in this activity .
  • Inflammatory Response Modulation :
    Research into the anti-inflammatory properties of related compounds suggests that this compound may reduce levels of inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

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